molecular formula C19H18ClN3O2S B2421261 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897479-64-0

4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2421261
CAS No.: 897479-64-0
M. Wt: 387.88
InChI Key: CDOYZHVRTYIXHS-UHFFFAOYSA-N
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Description

4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorobenzo[d]thiazole moiety, a piperazine ring, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, including the formation of the chlorobenzo[d]thiazole core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include chlorinating agents, piperazine, and methoxybenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions on the molecule, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: In medicine, this compound has potential applications as a lead compound for drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole lies in its combination of the chlorobenzo[d]thiazole, piperazine, and methoxyphenyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-14-5-2-4-13(12-14)18(24)22-8-10-23(11-9-22)19-21-17-15(20)6-3-7-16(17)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOYZHVRTYIXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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